Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1222174-92-6
VCID: VC4356947
InChI: InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
SMILES: CN1C(=CC(=N1)C(=O)OC)Br
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.038

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 1222174-92-6

Cat. No.: VC4356947

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.038

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate - 1222174-92-6

Specification

CAS No. 1222174-92-6
Molecular Formula C6H7BrN2O2
Molecular Weight 219.038
IUPAC Name methyl 5-bromo-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Standard InChI Key FCRCTHGEYAIIIU-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(=O)OC)Br

Introduction

Chemical Identity and Structural Features

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of aromatic heterocycles known for their stability and pharmacological relevance. The compound’s IUPAC name, methyl 5-bromo-1-methylpyrazole-3-carboxylate, reflects its substitution pattern: a methyl group at the 1-position, bromine at the 5-position, and a carboxylate ester at the 3-position . Key physicochemical properties include a density of 1.7±0.1 g/cm³ and a boiling point of 280.4±20.0°C at standard atmospheric pressure .

Structural Data

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O₂
Molecular Weight219.04 g/mol
Density1.7±0.1 g/cm³
Boiling Point280.4±20.0°C
Flash Point123.4±21.8°C
XLogP31.3 (predicted)

The pyrazole ring’s planarity and electron-withdrawing substituents (bromine, carboxylate) influence its reactivity, favoring electrophilic substitution and nucleophilic acyl substitution reactions .

Synthesis and Manufacturing

Industrial Synthesis Routes

The most scalable synthesis, described in CN112079781A , involves a four-step process:

  • Cyclocondensation: Diethyl butynedioate reacts with methylhydrazine to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination: Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: Basic hydrolysis converts the ethyl ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Esterification: Methanol under acidic conditions produces the final methyl ester .

This route avoids hazardous reagents like n-butyllithium or cyanogen bromide, making it safer for large-scale production .

Alternative Methods

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures exceeding 280°C, with a vapor pressure of 0.0±0.6 mmHg at 25°C . Its low volatility makes it suitable for high-temperature reactions.

Solubility and Reactivity

SolventSolubility (mg/mL)Conditions
Chloroform15–2025°C, inert atmosphere
DMSO10–1525°C
Methanol5–1025°C
Data derived from experimental measurements indicate limited solubility in polar solvents, necessitating the use of aprotic solvents like DMF for reactions .

Reactivity and Chemical Behavior

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. For example, reaction with morpholine in DMF at 80°C yields 5-morpholino-1-methyl-1H-pyrazole-3-carboxylate, a precursor to PI3K inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the bromine position, enabling access to bipyrazole libraries for drug discovery . A representative reaction:

C₆H₇BrN₂O₂+Ar-B(OH)₂Pd(PPh₃)₄C₆H₇ArN₂O₂+B(OH)₃\text{C₆H₇BrN₂O₂} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₇ArN₂O₂} + \text{B(OH)₃}

This method achieves yields of 70–85% under optimized conditions .

Applications in Organic Synthesis and Pharmaceuticals

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing:

  • PI3K Inhibitors: Used in oncology to block phosphatidylinositol-3-kinase pathways .

  • CRAC Channel Blockers: Potential therapeutics for autoimmune diseases like rheumatoid arthritis .

  • Antiviral Agents: Pyrazole derivatives exhibit activity against hepatitis C and HIV .

Case Study: PI3K Inhibitor Synthesis

In a patented route , methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the carboxylic acid, then coupled with tert-butyl carbamate to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate. Acidic hydrolysis yields 5-bromo-1-methyl-1H-pyrazol-3-amine, a critical intermediate for kinase inhibitors .

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